molecular formula C10H14ClNO2S B13034856 3-(4-Methylbenzenesulfonyl)azetidine hydrochloride

3-(4-Methylbenzenesulfonyl)azetidine hydrochloride

Katalognummer: B13034856
Molekulargewicht: 247.74 g/mol
InChI-Schlüssel: XKXWYZINYDMYGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methylbenzenesulfonyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines.

Vorbereitungsmethoden

The synthesis of 3-(4-Methylbenzenesulfonyl)azetidine hydrochloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with azetidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as microwave irradiation to enhance the efficiency and yield of the synthesis .

Analyse Chemischer Reaktionen

3-(4-Methylbenzenesulfonyl)azetidine hydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(4-Methylbenzenesulfonyl)azetidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(4-Methylbenzenesulfonyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-(4-Methylbenzenesulfonyl)azetidine hydrochloride can be compared with other azetidine derivatives, such as:

Eigenschaften

Molekularformel

C10H14ClNO2S

Molekulargewicht

247.74 g/mol

IUPAC-Name

3-(4-methylphenyl)sulfonylazetidine;hydrochloride

InChI

InChI=1S/C10H13NO2S.ClH/c1-8-2-4-9(5-3-8)14(12,13)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H

InChI-Schlüssel

XKXWYZINYDMYGR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CNC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.